Summary of the Application: Indium(III) complexes, including Indium(III) phthalocyanine chloride, are versatile species that emit Auger electrons, making them a choice for a wide range of biological and medical applications .
Methods of Application: Methods of synthesizing xanthates, dithiocarbamate, phthalocyanine, thiosemicarbazone, and naphthalocyanine complexes of indium(III) are discussed in the literature . The properties of these complexes depend on the primary ligand used for their syntheses .
Results or Outcomes: Indium(III) complexes have displayed good performance in all these biological and medical applications . They have been used in antibacterial, antifungal, antiviral, anticancer, bioimaging, radiopharmaceutical, photodynamic chemotherapy, antioxidants, and optical limiting applications .
Summary of the Application: Metallophthalocyanines, including Indium(III) phthalocyanine chloride, are widely studied in the manufacture of optoelectronic devices due to their excellent photoactive and photovoltaic properties, in addition to their high thermal and chemical stability .
Summary of the Application: Indium(III) phthalocyanine chloride has been used in the development of gas sensors .
Summary of the Application: Indium(III) phthalocyanine chloride has been used in the manufacture of photodetectors .
Summary of the Application: Indium(III) phthalocyanine chloride has been used in the manufacture of solar cells .
Summary of the Application: Indium(III) complexes, including Indium(III) phthalocyanine chloride, have been used in the manufacture of organic light-emitting diodes (OLEDs) .
Summary of the Application: Indium(III) complexes, including Indium(III) phthalocyanine chloride, have been used as catalysts in organic reactions such as Friedel-Crafts acylations and Diels-Alder reactions .
Indium(III) phthalocyanine chloride is a complex organic compound with the molecular formula and a molecular weight of approximately 662.79 g/mol. It is characterized by its deep blue color and is a member of the phthalocyanine family, which are known for their stability and unique electronic properties. This compound exhibits a planar structure, which contributes to its effective light absorption and photochemical properties, making it useful in various applications, particularly in the fields of electronics and photonics .
The compound can also be decomposed under extreme conditions, such as high temperatures or in the presence of strong acids or bases, resulting in the release of indium and chlorine ions along with degradation products from the phthalocyanine core .
Research indicates that indium(III) phthalocyanine chloride possesses notable biological activity, particularly in photodynamic therapy. It has been shown to generate reactive oxygen species upon light activation, which can effectively target and destroy cancer cells. Studies have demonstrated its potential as a photosensitizer due to its ability to absorb light in the near-infrared region, allowing for deeper tissue penetration . Furthermore, its biocompatibility makes it a candidate for various biomedical applications.
Indium(III) phthalocyanine chloride can be synthesized through several methods:
Each method can yield different purities and forms of the compound, including nanoparticles or thin films suitable for various technological applications .
Indium(III) phthalocyanine chloride has diverse applications across multiple fields:
Studies have focused on the interactions of indium(III) phthalocyanine chloride with biological systems and other chemical entities. Its interactions with proteins and nucleic acids have been investigated to understand its mechanism of action in photodynamic therapy better. Additionally, research into its interactions with other metal ions has revealed potential synergistic effects that enhance its photophysical properties .
Indium(III) phthalocyanine chloride shares similarities with other metal phthalocyanines but exhibits unique characteristics that set it apart:
Compound Name | Metal Center | Unique Feature |
---|---|---|
Cobalt(II) phthalocyanine | Cobalt | Strong magnetic properties |
Zinc(II) phthalocyanine | Zinc | Biocompatibility; used in drug delivery systems |
Copper(II) phthalocyanine | Copper | Notable catalytic activity |
Nickel(II) phthalocyanine | Nickel | High thermal stability |
Indium(III) phthalocyanine chloride is unique due to its effective near-infrared absorption and biocompatibility, making it particularly suitable for medical applications compared to other metal phthalocyanines that may not possess these properties .
InPcCl is typically synthesized via cyclotetramerization of phthalonitrile derivatives in the presence of indium(III) chloride (InCl₃). Two primary routes dominate:
Key precursors include:
InPcCl adopts a square pyramidal geometry, with the indium(III) ion coordinated by four isoindole nitrogen atoms in the basal plane and one axial chloride ligand (Fig. 1). Crystallographic data reveal:
Table 1: Crystallographic parameters of InPcCl derivatives
Substituent | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
---|---|---|---|---|---|---|
None (α-form) | Triclinic | 12.3 | 14.1 | 7.8 | 98.5 | |
Benzodioxane | Monoclinic | 15.2 | 10.7 | 9.4 | 90.0 | |
3-Pyridyloxy | Tetragonal | 13.8 | 13.8 | 6.9 | 90.0 |
UV-vis spectroscopy confirms the α-form dominance in thin films, characterized by split Q-bands at 650 nm (B-band) and 724 nm (charge-transfer transition).
Peripheral and non-peripheral substituents profoundly alter InPcCl’s properties:
Peripheral substitution:
Non-peripheral substitution:
Table 2: Substituent effects on photophysical properties
Substituent | λₘₐₓ (nm) | ΦΔ | Solubility (mg/mL) | Bandgap (eV) |
---|---|---|---|---|
None | 697 | 0.45 | <0.1 | 2.1 |
Benzodioxane | 724 | 0.76 | 5.2 (DMSO) | 1.9 |
3-Pyridyloxy | 708 | 0.62 | 12.4 (H₂O) | 2.0 |
Indium(III) phthalocyanine chloride has been successfully integrated into multiple solar cell architectures, demonstrating versatility across different device configurations [1] [3]. Planar heterojunction solar cells incorporating indium(III) phthalocyanine chloride have shown promising photovoltaic responses when fabricated using high-vacuum thermal evaporation techniques [2] [4]. The compound functions effectively in three distinct roles within solar cell architectures: as a hole transporter layer, electron acceptor, and electron donor species [1] [3].
In planar heterojunction configurations, indium(III) phthalocyanine chloride demonstrates optimal performance when employed as an electron acceptor material [1]. The theoretical calculations based on density functional theory methods reveal highest occupied molecular orbital and lowest unoccupied molecular orbital values of 5.6 electronvolts and 3.4 electronvolts respectively, resulting in a bandgap of 2.2 electronvolts [1]. This energy level alignment facilitates efficient charge separation and collection processes essential for photovoltaic operation [1] [2].
Bulk heterojunction architectures incorporating indium(III) phthalocyanine chloride have demonstrated superior efficiency compared to their planar counterparts [1] [3]. The disperse heterojunction arrangement, discovered during synthesis processes, exhibited enhanced performance characteristics attributed to improved molecular orbital interactions and charge transport pathways [1]. Device structures employing indium tin oxide/indium(III) phthalocyanine chloride/4,4'-Dimethyl-5,5'-diphenyltetrathiafulvalene/conductive carbon configurations achieved photocurrent densities of 2.25 × 10⁻² amperes per square centimeter [2] [4].
Table 1: Solar Cell Architecture Performance Parameters
Device Configuration | Substrate Type | InPcCl Role | HOMO Energy (eV) | LUMO Energy (eV) | Bandgap (eV) |
---|---|---|---|---|---|
Glass/ITO/InPcCl/MEH-PPV/CuPc/Bathocuproine/Ag | Rigid (Glass) | Hole Transporter Layer | 5.6 | 3.4 | 2.2 |
Glass/ITO/Pentacene/MEH-PPV/InPcCl/Bathocuproine/Ag | Rigid (Glass) | Electron Acceptor | 5.6 | 3.4 | 2.2 |
Glass/ITO/InPcCl/TCNQ/Ag | Rigid (Glass) | Electron Donor | 5.6 | 3.4 | 2.2 |
ITO/InClPc/DMDP-TTF/Conductive Carbon | Flexible | Electron Acceptor | 5.6 | 3.4 | 2.2 |
The heterojunction configurations utilizing indium(III) phthalocyanine chloride demonstrate distinctive energy level alignments that facilitate efficient charge separation and transport processes [1] [2]. In flat heterojunction structures, the compound exhibits different electronic behaviors depending on its positioning within the device architecture [1] [3]. When functioning as a hole transporter layer, the highest occupied molecular orbital energy level of 5.6 electronvolts shows favorable correspondence with poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] at 5.3 electronvolts, enabling efficient hole transport to the indium tin oxide anode [1].
The acceptor configuration presents optimal energy level alignment, with the lowest unoccupied molecular orbital difference of 0.1 electronvolts between indium(III) phthalocyanine chloride and bathocuproine facilitating electron transport [1]. This configuration demonstrates superior current transport characteristics compared to donor or hole transporter arrangements [1] [3]. The compound's ability to coordinate with tetracyanoquinodimethane through the indium atom creates stable bulk heterojunction structures with bond energies of 75.93 kilocalories per mole [1].
Disperse heterojunction arrangements represent an advanced configuration where indium(III) phthalocyanine chloride molecules interact through intermolecular forces and aggregation effects [1] [2]. These structures exhibit enhanced optoelectronic properties compared to planar arrangements, attributed to improved charge transfer pathways and reduced recombination losses [1] [4]. The pyramidal molecular geometry with indium as the apex facilitates multiple interaction sites for charge transfer processes [1].
Table 2: Heterojunction Energy Level Alignments
Junction Type | Energy Difference (eV) | Charge Transport Efficiency | Device Performance |
---|---|---|---|
InPcCl/MEH-PPV (HTL) | 0.3 | Moderate | Standard |
InPcCl/Bathocuproine (Acceptor) | 0.1 | High | Enhanced |
InPcCl/TCNQ (Donor) | 0.7 | Low | Reduced |
InPcCl/DMDP-TTF (BHJ) | Variable | High | Optimized |
The comparison between flexible and rigid substrate performance reveals significant differences in the optoelectronic behavior of indium(III) phthalocyanine chloride-based devices [1] [3]. Devices fabricated on polyethylene terephthalate flexible substrates demonstrate enhanced charge injection characteristics compared to their glass counterparts, attributed to improved contact ohmicity [1]. The flexible substrate configuration exhibits more significant current-voltage curve variations, indicating modified charge transport dynamics [1] [6].
Rigid glass substrates provide superior dimensional stability and reduced thermal expansion effects, resulting in more consistent device performance under varying environmental conditions [1] [25]. However, flexible polyethylene terephthalate substrates offer advantages in mechanical flexibility and potential for large-area processing applications [1] [24]. The elastic modulus properties of polyethylene terephthalate substrates enable charge absorption between polymer chains, potentially improving overall device resilience [1].
Performance metrics reveal that flexible substrate devices maintain photovoltaic functionality while offering enhanced mechanical durability [2] [4]. The photocurrent generation remains comparable between substrate types, with flexible devices showing 2.25 × 10⁻² amperes per square centimeter photocurrent density [2]. Manufacturing considerations favor flexible substrates for applications requiring mechanical stress tolerance and conformable device geometries [1] [24].
Thermal stability analysis indicates that rigid substrates provide better long-term performance stability, while flexible substrates offer superior impact resistance and processing advantages [1] [26]. The choice between substrate types depends on specific application requirements, with flexible substrates preferred for portable and wearable device applications [24].
The charge transport mechanisms in indium(III) phthalocyanine chloride devices involve complex interactions between molecular orbitals, energy level alignments, and interfacial charge transfer processes [1] [2]. Carrier mobility measurements reveal values on the order of 10⁻⁶ square centimeters per volt-second, indicating moderate charge transport capabilities suitable for optoelectronic applications [2] [4]. The transport mechanism primarily follows a trap-limited space charge model, with trap concentrations measured at 7.74 × 10¹⁶ per cubic centimeter [2].
Conductivity measurements demonstrate values of 1.61 × 10⁻⁷ siemens per centimeter under dark conditions, decreasing to 1.43 × 10⁻⁷ siemens per centimeter under illumination [2] [4]. This photoconductivity reduction indicates complex charge generation and recombination processes occurring within the active layer [2]. The trap-filled limit voltage analysis reveals values of 5.39 volts, suggesting significant trap state populations that influence charge transport dynamics [2].
Intermolecular charge transfer processes occur through π-orbital interactions associated with the phthalocyanine ring system and coordination with the indium metal center [2] [4]. The aggregation behavior of indium(III) phthalocyanine chloride molecules creates charge transport pathways that enhance device performance when properly controlled [2] [18]. Charge separation efficiency depends on the energy offset between donor and acceptor materials, with optimal performance achieved when energy differences exceed 0.3 electronvolts [1].
Table 3: Charge Transport Parameters
Parameter | Value | Measurement Condition | Device Configuration |
---|---|---|---|
Charge Carrier Mobility | ~10⁻⁶ cm²/V·s | Room temperature | ITO/InClPc/DMDP-TTF/CC |
Photocurrent Density | 2.25 × 10⁻² A/cm² | Under illumination | Flexible heterojunction |
Dark Conductivity | 1.61 × 10⁻⁷ S/cm | Dark conditions | Planar junction |
Illuminated Conductivity | 1.43 × 10⁻⁷ S/cm | Under illumination | Planar junction |
Trap Concentration | 7.74 × 10¹⁶ cm⁻³ | Trap-filled limit | Bulk heterojunction |
Trap-filled Limit Voltage | 5.39 V | Space charge analysis | Optimized device |
Density functional theory calculations have provided comprehensive insights into the electronic structure of Indium(III) phthalocyanine chloride, revealing the fundamental nature of its molecular orbitals and their energy distributions [1] [2] [3]. The frontier molecular orbitals of InPcCl exhibit characteristic features that distinguish it from other metallophthalocyanines, with the highest occupied molecular orbital positioned at -5.31 eV and the lowest unoccupied molecular orbital at -3.00 eV [3].
The electronic structure calculations demonstrate that the molecular orbitals in InPcCl are primarily delocalized across the phthalocyanine ring system, with the metal center contributing significantly to the orbital character [3] [4]. The HOMO-LUMO gap of 2.31 eV calculated through DFT methods reflects the electronic transitions within the molecule and correlates well with experimental optical band gap measurements of 1.75 eV [3]. This discrepancy between theoretical HOMO-LUMO gaps and experimental optical gaps is typical for phthalocyanine systems and arises from excitonic effects and solid-state interactions [5].
Comparative analysis with other chlorinated metallophthalocyanines reveals that InPcCl exhibits a moderately wide energy gap compared to MnPcCl (1.49 eV) but similar values to AlPcCl (2.29 eV) [3]. The indium center's coordination with the chlorine atom introduces electron-donating characteristics that elevate the HOMO energy level, thereby reducing the overall energy gap [6]. This electronic configuration results from the larger ionic radius of indium and its ability to induce enhanced π-electron delocalization within the phthalocyanine ring system [6].
Time-dependent density functional theory calculations have been employed to simulate the UV-visible absorption spectra of InPcCl, showing excellent agreement with experimental observations [7] [5]. The calculations reveal that the primary electronic transitions occur from the electron density concentrated on the phthalocyanine ring to regions of lower electron density around the indium-nitrogen bonds [5]. These transitions are responsible for the characteristic Q-band absorption that defines the optical properties of the compound [6].
The molecular orbital analysis indicates that InPcCl adopts a non-planar geometry in its optimized state, with the indium atom displaced from the central cavity of the phthalocyanine ring toward the axially coordinated chlorine atom [3] [7]. This structural distortion significantly influences the electronic properties and molecular orbital distributions, creating asymmetric charge distributions that affect both the HOMO and LUMO energies [7].
The bandgap engineering capabilities of Indium(III) phthalocyanine chloride in heterojunction architectures have been extensively investigated through both experimental and theoretical approaches [1] [8] [6]. The compound demonstrates remarkable tunability of its electronic properties when integrated into various heterostructure configurations, with bandgap values ranging from 1.35 eV to 2.31 eV depending on the interface environment [1] [6].
Flat heterojunction structures incorporating InPcCl as a donor species exhibit optical bandgaps of 1.86 eV when deposited on palm substrates and 1.93 eV on polyethylene terephthalate substrates [6]. These variations reflect the influence of substrate-molecule interactions on the electronic structure and demonstrate the potential for substrate-mediated bandgap control. The Kubelka-Munk analysis of these heterojunctions reveals that the bandgap modulation occurs through changes in the electronic coupling between the molecular orbitals and the substrate states [6].
Disperse heterojunction arrangements, which form spontaneously during certain synthesis conditions, show enhanced efficiency compared to their flat counterparts, with bandgaps approaching 1.75 eV [1] [9]. DFT calculations confirm that these disperse configurations optimize the electronic overlap between donor and acceptor states, resulting in improved charge transfer characteristics [1]. The theoretical modeling reveals that the energy level alignment in these systems depends critically on the molecular orientation and intermolecular spacing [1].
The interface between InPcCl and metallic substrates, particularly lead surfaces, demonstrates unique bandgap engineering opportunities [2] [7]. When InPcCl is deposited on Pb(100) surfaces, the chlorine ions dissociate, leaving indium phthalocyanine molecules that exhibit bandgaps as low as 1.35 eV [2]. This dramatic reduction results from the strong electronic coupling between the molecule and the metallic substrate, which introduces new electronic states within the original bandgap [2].
Type-I and type-II heterojunction behaviors have been observed in InPcCl-based systems, with the junction type determined by the relative positions of the HOMO and LUMO levels of the constituent materials [10]. In type-I configurations, both electron and hole carriers are confined within the InPcCl layer, leading to efficient radiative recombination [10]. Type-II arrangements result in spatial separation of charge carriers, with electrons and holes localized in different regions of the heterojunction [10].
The bandgap engineering in InPcCl heterojunctions is further enhanced by the compound's ability to form stable interfaces with various organic semiconductors [10] [9]. The energy level alignment at these interfaces can be precisely controlled through molecular design and interface engineering, enabling the development of tandem photovoltaic devices with improved spectral coverage [10].
The spin-state dynamics of Indium(III) phthalocyanine chloride at interfaces represent a fascinating aspect of its electronic behavior, with profound implications for spintronic applications [2] [7] [11]. The compound exhibits controllable spin states that depend on molecular orientation, substrate interactions, and external stimuli, making it an ideal candidate for molecular spin switches [2] [11].
Upon deposition on Pb(100) surfaces, InPcCl undergoes chlorine dissociation, resulting in indium phthalocyanine molecules that adopt two distinct orientational states: InPc↑ (metal pointing away from substrate) and InPc↓ (metal pointing toward substrate) [2] [7]. Only the InPc↑ configuration exhibits localized spin states, as evidenced by the presence of Shiba states in scanning tunneling spectroscopy measurements [2] [11]. These Shiba states arise from the magnetic coupling between the localized molecular spin and the superconducting substrate [2].
The spin-state switching mechanism in InPc involves electron extraction processes that can convert molecules from the InPc↑ to InPc↓ configuration [2] [7]. This switching is accompanied by the disappearance of Shiba states, indicating a change in the magnetic character of the molecule [2]. DFT calculations reveal that the positively charged InPc complex prefers a planar geometry, while the neutral species adopts a non-planar configuration [7]. This geometric dependence of spin states provides a direct link between molecular structure and magnetic properties [7].
The interface interactions between InPc and metallic substrates involve complex charge transfer processes that significantly influence the spin dynamics [2] [12]. Bidirectional charge transfer occurs at the interface, involving both the phthalocyanine ring system and the central indium atom [12]. The magnitude and direction of this charge transfer determine the final spin state of the molecule and its magnetic coupling to the substrate [12].
In island configurations, where multiple InPc molecules form ordered superstructures, the spin-state dynamics become more complex due to intermolecular interactions [2] [11]. The superstructure exhibits a unit cell containing four inequivalent molecules with different spin states and orientations [2]. This complex arrangement demonstrates the potential for creating artificial magnetic arrays with controllable spin configurations [2].
The spin-state transitions in InPc are reversible under certain conditions, particularly when molecules are isolated from direct substrate contact [11] [13]. However, molecules in direct contact with metallic substrates often exhibit irreversible switching behavior [11]. The reversibility depends on the strength of the molecule-substrate coupling and the availability of intermediate electronic states [11].
Temperature-dependent studies reveal that the spin-state dynamics are influenced by thermal activation processes [2] [14]. At cryogenic temperatures, the spin states remain stable, but thermal fluctuations at higher temperatures can induce spontaneous switching events [14]. This temperature dependence is crucial for understanding the practical operating conditions of spin-based devices [14].
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